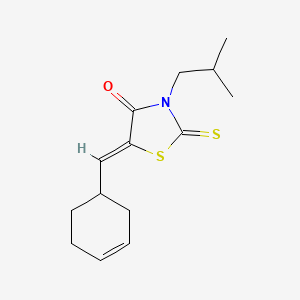
5-(3-cyclohexen-1-ylmethylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-cyclohexen-1-ylmethylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one, commonly known as CTBT, is a synthetic compound that belongs to the thiazolidinone family. CTBT has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of CTBT is not fully understood. However, it is believed that CTBT exerts its pharmacological effects by modulating the activity of various cellular pathways, including the NF-κB and MAPK signaling pathways. CTBT has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of various inflammatory markers, including COX-2 and iNOS.
Biochemical and Physiological Effects
CTBT has been shown to exhibit several biochemical and physiological effects. In vitro studies have reported that CTBT can inhibit the growth of cancer cells, reduce the production of reactive oxygen species, and protect against oxidative stress-induced cell damage. In vivo studies have also demonstrated the anti-inflammatory and anti-diabetic properties of CTBT, including the reduction of blood glucose levels and the inhibition of inflammatory cytokine production.
Advantages and Limitations for Lab Experiments
One of the major advantages of CTBT is its ease of synthesis, which makes it readily available for use in various laboratory experiments. CTBT has also been shown to exhibit low toxicity, making it a promising candidate for drug development. However, one of the limitations of CTBT is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.
Future Directions
Several future directions can be explored in the field of CTBT research. One potential area of interest is the development of CTBT derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of CTBT and its potential applications in the treatment of various diseases. Finally, the use of CTBT in combination with other drugs or therapies should be investigated to determine its synergistic effects and potential clinical applications.
Conclusion
In conclusion, CTBT is a synthetic compound with promising applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CTBT has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, and its mechanism of action involves the modulation of various cellular pathways. While CTBT has several advantages, including its ease of synthesis and low toxicity, further research is needed to fully understand its potential applications and limitations.
Synthesis Methods
CTBT can be synthesized through a multi-step process involving the reaction of 3-cyclohexen-1-ylmethylamine with isobutyraldehyde, followed by condensation with thiosemicarbazide and cyclization with chloroacetic acid. The final product is obtained after purification and characterization using various spectroscopic techniques.
Scientific Research Applications
CTBT has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported its anti-inflammatory, anti-cancer, and anti-diabetic properties. CTBT has also been shown to inhibit the activity of various enzymes, including aldose reductase, xanthine oxidase, and α-glucosidase, which are involved in the pathogenesis of several diseases.
Properties
IUPAC Name |
(5Z)-5-(cyclohex-3-en-1-ylmethylidene)-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS2/c1-10(2)9-15-13(16)12(18-14(15)17)8-11-6-4-3-5-7-11/h3-4,8,10-11H,5-7,9H2,1-2H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXBODQUOMRHIG-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2CCC=CC2)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2CCC=CC2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
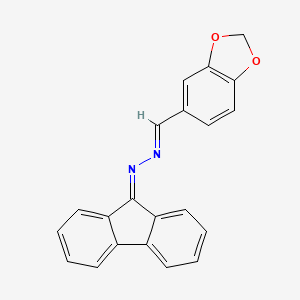
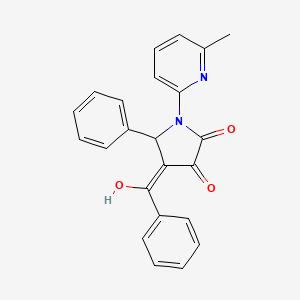
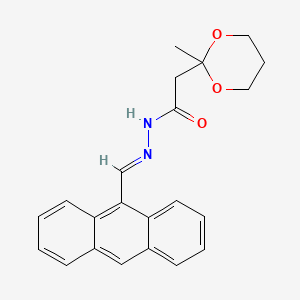
![methyl 5-[4-(acetyloxy)phenyl]-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907870.png)
![N-{2-(4-chlorophenyl)-1-[({4-[(difluoromethyl)thio]phenyl}amino)carbonyl]vinyl}benzamide](/img/structure/B5907877.png)
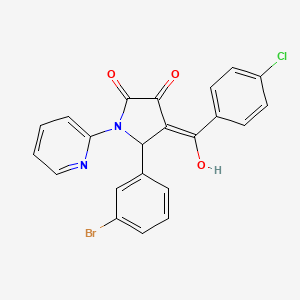
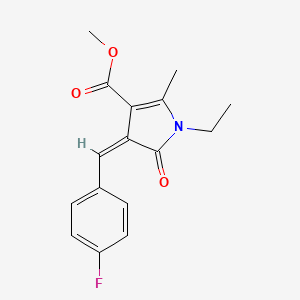
![4'-{[3-bromo-4-(dimethylamino)benzylidene]amino}-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5907920.png)
![N-[1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(4-isopropylphenyl)vinyl]benzamide](/img/structure/B5907927.png)
![methyl 2-[2-(acetyloxy)-5-bromobenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907929.png)

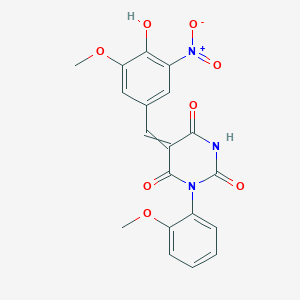
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-isopropylphenyl)vinyl]benzamide](/img/structure/B5907942.png)
![methyl 4-[3-oxo-3-(2-thienyl)-1-propen-1-yl]benzoate](/img/structure/B5907951.png)
